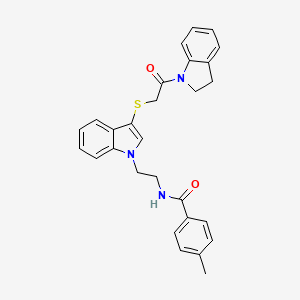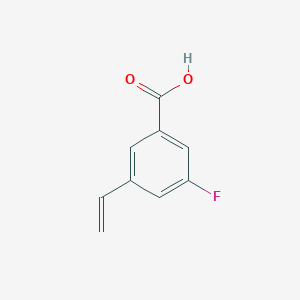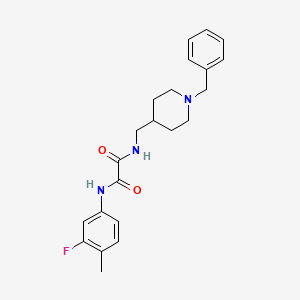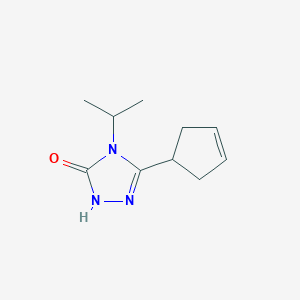
3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopent-3-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a triazole derivative and has been synthesized using various methods. Its mechanism of action and physiological effects have been studied extensively, and it has shown promising results in various experiments.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
- Research demonstrates the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to the formation of various heterocycles such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These processes highlight the versatile applications of similar compounds in synthesizing complex heterocyclic structures which are foundational in pharmaceuticals and materials science (Bacchi et al., 2005).
Regioselective Cycloaddition Reactions
- Studies on the regioselectivity of cycloaddition reactions involving azides and internal alkynes have led to the efficient synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. These reactions, catalyzed by ruthenium complexes, are significant for constructing triazole rings, which are crucial in developing new therapeutic agents and materials due to their stability and biological relevance (Majireck & Weinreb, 2006).
Catalytic Systems for Heterocycle Synthesis
- Innovative catalytic systems have been developed for the Huisgen 1,3-dipolar cycloaddition, a cornerstone reaction in click chemistry, enabling the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles under mild conditions. These advances demonstrate the potential of utilizing similar compounds in facilitating efficient and selective synthesis routes for bioactive heterocycles, which are widely used in drug discovery and development (Ozcubukcu et al., 2009).
Propriétés
IUPAC Name |
3-cyclopent-3-en-1-yl-4-propan-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-9(11-12-10(13)14)8-5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSAOENLIXYRAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=O)C2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)
![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)
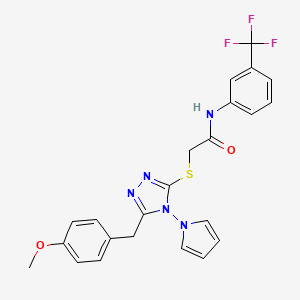
![3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B2414154.png)
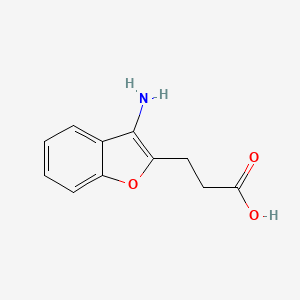
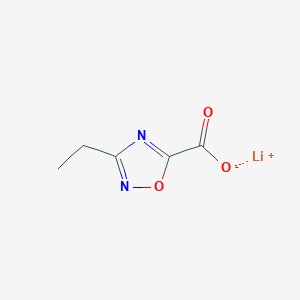
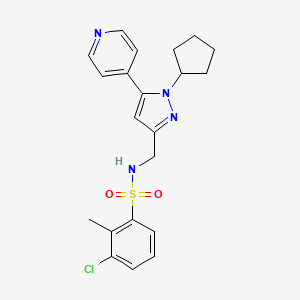
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414160.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2414161.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2414162.png)
![N4-(3,4-dimethylphenyl)-N6-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2414163.png)
